molecular formula C12H14N2O2 B1318109 Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 84060-09-3

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Cat. No. B1318109
CAS RN: 84060-09-3
M. Wt: 218.25 g/mol
InChI Key: NHUBGKMFTPUSRP-UHFFFAOYSA-N
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Description

“Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” is a compound that has been evaluated for its antihypertensive activity . It is a part of a series of 4’-substituted spiro compounds .


Synthesis Analysis

The basic ring system of “Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” was prepared in one step by condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone . After deprotection, the resulting compound was condensed with epoxides or alkyl halides to furnish the title compounds .


Chemical Reactions Analysis

When “Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” derivatives were treated with POCl_3, they yielded 1,2,3,4-tetrahydro-2,9-diazaphenanthrene derivatives through a novel rearrangement . The reaction is suggested to proceed via the formation of an isocyanate by dehydrative cleavage of the oxazinone ring with POCl_3 .

Safety And Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one" . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Future Directions

Based on the available information, future research could focus on further elucidating the structure-activity relationships in the series of 4’-substituted spiro compounds . Additionally, more research could be conducted to understand the central and peripheral mechanisms of action of the most active compound .

properties

IUPAC Name

spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUBGKMFTPUSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516510
Record name Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

CAS RN

84060-09-3
Record name Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4′-piperidine]-1′-carboxylate (6.71 g, 21.1 mmol) (A3) was dissolved in dichloromethane (50 mL), treated with trifluoroacetic acid (20 mL) and stirred at room temperature for 45 min. The reaction was concentrated under reduced pressure, re-dissolved in acetonitrile and re-concentrated under reduced pressure. The crude TFA salt was cooled in an ice water bath, dissolved in ice-cold saturated brine (20 mL) and H2O (50 mL) and basified with ice-cold 35% NaOH (aq). A small amount of product (obtained from extraction with 50 mL ethyl acetate) was added to the aqueous layer to initiate crystallization. The suspension obtained was cooled in an ice-H2O bath, filtered, rinsed with ice-cold H2O and dried to afford spiro[benzo[d][1,3]oxazine-4,4′-piperidin]-2(1H)-one (A4) free base as a white crystalline solid. Additional free base was obtained via extraction of the mother liquor with ethyl acetate (10×50 mL) and subsequent trituration of the crude free base with acetonitrile (overall yield=84%). LC/MS m/z 219.2 [M+H]+, retention time 0.58 min (RP-C18, 10-99% CH3CN/0.05% TFA); 1H-NMR (400 MHz, DMSO-d6) δ 10.17 (br s, 1H), 7.23 (m, 2H), 7.02 (m, 1H), 6.87 (dd, J=8.2, 1.2 Hz, 1H), 2.89 (m, 2H), 2.82 (m, 2H), 1.84 (m, 4H).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
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Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Reactant of Route 4
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Reactant of Route 5
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Reactant of Route 6
Reactant of Route 6
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Citations

For This Compound
27
Citations
H Takai, H OBASE, M TERANISHI - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
Treatment of spiro [4H-3, l-benzoxazine-4, 4'—piperidin]-2 (1H)-one derivatives with POC13 yielded l, 2, 3, 4-tetrahydro-Z, 9-diazaphenanthrene derivatives through a novel …
Number of citations: 4 www.jstage.jst.go.jp
H TAKAI, H OBASE, M TERANISHI - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
In the cyclization reaction of 4-hydroxy-4-[2-(N-substituted carbamoyl) aminophenyl] piperidine derivatives (3) by treatment with acid, 2-amino-spiro [4H-3, 1-benzoxazine-4, 4'-piperidine…
Number of citations: 2 www.jstage.jst.go.jp
H TAKAI, H OBASE, M TERANISHI… - Chemical and …, 1985 - jstage.jst.go.jp
General synthetic methods for the preparation of 4-(2-aminopheny1)-4-hydroxypiperidine derivatives have been developed. The application use of these derivatives in the synthesis of 1’…
Number of citations: 13 www.jstage.jst.go.jp
H TAKAI, H OBASE, M TERANISHI - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
The cyclization reaction of 4-(2-carbamoylaminopheny1)-1, 2, 5, 6-tetrahydropyridine derivatives (9) and a4-(2-methoxycarbonylaminophenyl)-1, 2, 5, 6-tetrahydropyridine derivative (4) …
Number of citations: 2 www.jstage.jst.go.jp
高井春樹, 小場瀬宏之, 寺西正行, 唐沢啓… - Chemical and …, 1985 - jlc.jst.go.jp
General synthetic methods for the preparation of 4-(2-aminophenyl)-4-hydroxypiperidine derivatives have been developed. The application use of these derivatives in the synthesis of 1'-…
Number of citations: 3 jlc.jst.go.jp
T Tajima, T Murata, K Aritake, Y Urade, H Hirai… - … of Pharmacology and …, 2008 - ASPET
Lipopolysaccharide (LPS) produces prostaglandins (PGs) concomitant to eliciting macrophage migration. We evaluated the role of PGs in initiating the migration of macrophages, …
Number of citations: 160 jpet.aspetjournals.org
EA Malecki, KJ Castellanos, RJ Cabay, G Fantuzzi - Pancreas, 2014 - ncbi.nlm.nih.gov
Objectives Currently there is no therapy for severe acute pancreatitis except for supportive care. The lipase inhibitor orlistat, the peroxisome proliferator-activated receptor-gamma …
Number of citations: 6 www.ncbi.nlm.nih.gov
K Liu, C Xiao, F Wang, X Xiang, A Ou, J Wei, B Li… - Cytokine, 2018 - Elsevier
Japanese encephalitis (JE) is a viral encephalitis disease caused by infection with the Japanese encephalitis virus (JEV). The virus can cross the blood-brain barrier and cause death or …
Number of citations: 12 www.sciencedirect.com
AJM Zweemer, I Nederpelt, H Vrieling, S Hafith… - Molecular …, 2013 - ASPET
The chemokine receptor CCR2 is a G protein–coupled receptor that is activated primarily by the endogenous CC chemokine ligand 2 (CCL2). Many different small-molecule antagonists …
Number of citations: 65 molpharm.aspetjournals.org
TA Berkhout, FE Blaney, AM Bridges… - Journal of medicinal …, 2003 - ACS Publications
We describe here a classical molecular modeling exercise that was carried out to provide a basis for the design of novel antagonist ligands of the CCR2 receptor. Using a theoretical …
Number of citations: 123 pubs.acs.org

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